(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing morpholine derivative, attached to a benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone typically involves the reaction of 2-methylbenzothiazole derivatives with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by nucleophilic substitution on the benzothiazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzothiazoles
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
Uniqueness
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone stands out due to the presence of the thiomorpholine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and may contribute to its enhanced activity and specificity in various applications.
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMHMUFVDSYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.